molecular formula C12H19F3N2O3 B1655925 tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 454712-30-2

tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Cat. No.: B1655925
CAS No.: 454712-30-2
M. Wt: 296.29
InChI Key: ULGZYWKGIRXYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H18F3NO3 and a molecular weight of 281.28 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and selectivity .

Properties

CAS No.

454712-30-2

Molecular Formula

C12H19F3N2O3

Molecular Weight

296.29

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(19)17-6-4-5-8(7-17)16-9(18)12(13,14)15/h8H,4-7H2,1-3H3,(H,16,18)

InChI Key

ULGZYWKGIRXYNM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C(F)(F)F

Origin of Product

United States

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